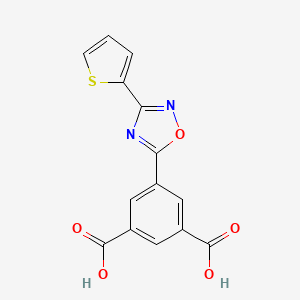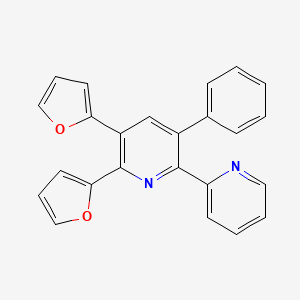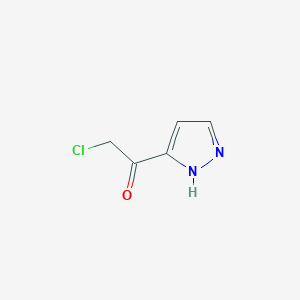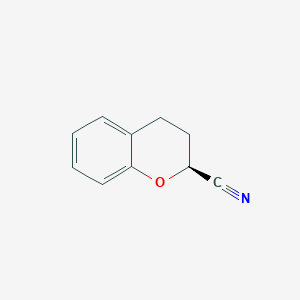
4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2,5-Dichlorophényl)-2-hydrazinylthiazole est un composé hétérocyclique qui présente un cycle thiazole substitué par un groupe 2,5-dichlorophényle et un groupe hydrazinyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 4-(2,5-Dichlorophényl)-2-hydrazinylthiazole implique généralement la réaction de l’isothiocyanate de 2,5-dichlorophényle avec l’hydrate d’hydrazine. La réaction est effectuée sous reflux dans un solvant approprié comme l’éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du 4-(2,5-Dichlorophényl)-2-hydrazinylthiazole ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction, la récupération du solvant et les processus de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-(2,5-Dichlorophényl)-2-hydrazinylthiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le cycle thiazole peut subir des réactions de substitution électrophile, en particulier en position C-5.
Réactifs et conditions courants :
Oxydation : Peroxyde d’hydrogène dans l’acide acétique.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Réactifs électrophiles tels que le brome dans l’acide acétique.
Principaux produits formés :
Oxydation : Formation de sulfoxydes ou de sulfones correspondants.
Réduction : Formation de dérivés thiazoliques réduits.
Substitution : Formation de dérivés thiazoliques substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu’agent antimicrobien et anticancéreux.
Médecine : Étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des infections bactériennes et du cancer.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Mécanisme D'action
Le mécanisme d’action du 4-(2,5-Dichlorophényl)-2-hydrazinylthiazole implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut inhiber l’activité de certaines enzymes ou interférer avec les processus cellulaires. Les voies et les cibles moléculaires exactes peuvent varier en fonction de l’application spécifique et du contexte biologique.
Composés similaires :
Thiazole : Un composé hétérocyclique de base avec un cycle à cinq chaînons contenant du soufre et de l’azote.
2,5-Dichlorothiazole : Un dérivé thiazolique avec des substitutions de chlore en positions 2 et 5.
Hydrazinylthiazole : Un dérivé thiazolique avec un groupe hydrazinyle.
Unicité : Le 4-(2,5-Dichlorophényl)-2-hydrazinylthiazole est unique en raison de la présence à la fois du groupe 2,5-dichlorophényle et du groupe hydrazinyle, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications en recherche et dans l’industrie.
Comparaison Avec Des Composés Similaires
Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
2,5-Dichlorothiazole: A thiazole derivative with chlorine substitutions at the 2 and 5 positions.
Hydrazinylthiazole: A thiazole derivative with a hydrazinyl group.
Uniqueness: 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole is unique due to the presence of both the 2,5-dichlorophenyl group and the hydrazinyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
886495-83-6 |
|---|---|
Formule moléculaire |
C9H7Cl2N3S |
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-5-1-2-7(11)6(3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
Clé InChI |
SOAZZNPIZKCAFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)


![7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11764934.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)

![Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B11764947.png)



![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)

![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
